molecular formula C13H14N2OS B3491000 5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

Cat. No.: B3491000
M. Wt: 246.33 g/mol
InChI Key: KHSPUSLSNQPKFQ-UHFFFAOYSA-N
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Description

5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 4-(aminomethyl)pyridine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Chemical Reactions Analysis

5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

These compounds share the thiophene core structure but differ in their substituents and specific biological activities, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

5-ethyl-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-2-11-3-4-12(17-11)13(16)15-9-10-5-7-14-8-6-10/h3-8H,2,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSPUSLSNQPKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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